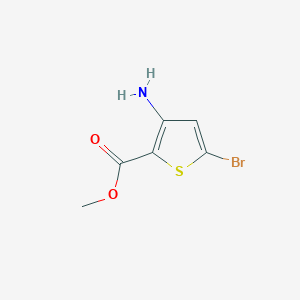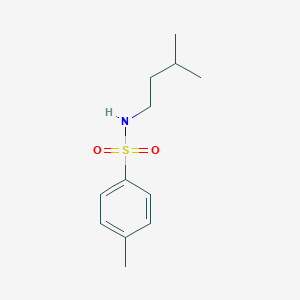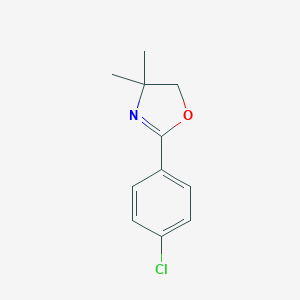![molecular formula C10H6N2S B186497 Thieno[2,3-c][1,6]naphthyridine CAS No. 62506-41-6](/img/structure/B186497.png)
Thieno[2,3-c][1,6]naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-c][1,6]naphthyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a fused ring system that contains both nitrogen and sulfur atoms, making it an interesting target for researchers.
Mécanisme D'action
The exact mechanism of action of thieno[2,3-c][1,6]naphthyridine is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, thieno[2,3-c][1,6]naphthyridine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Thieno[2,3-c][1,6]naphthyridine has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, thieno[2,3-c][1,6]naphthyridine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using thieno[2,3-c][1,6]naphthyridine in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits significant biological activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using thieno[2,3-c][1,6]naphthyridine is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on thieno[2,3-c][1,6]naphthyridine. One area of interest is the development of new derivatives of this compound with improved biological activity and solubility. Additionally, further studies are needed to fully understand the mechanism of action of thieno[2,3-c][1,6]naphthyridine and its potential applications in the treatment of various diseases. Finally, the use of thieno[2,3-c][1,6]naphthyridine in material science and organic synthesis is an area that warrants further investigation.
Méthodes De Synthèse
Several methods have been reported for the synthesis of thieno[2,3-c][1,6]naphthyridine. One of the most common methods involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate, followed by cyclization with sulfur and dehydrogenation to form the final product. Another method involves the reaction of 2-aminobenzothiazole with ethyl 3-oxobutanoate, followed by cyclization with sulfur and dehydrogenation.
Applications De Recherche Scientifique
Thieno[2,3-c][1,6]naphthyridine has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits significant anticancer activity by inhibiting the growth of cancer cells. Additionally, thieno[2,3-c][1,6]naphthyridine has been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
62506-41-6 |
|---|---|
Nom du produit |
Thieno[2,3-c][1,6]naphthyridine |
Formule moléculaire |
C10H6N2S |
Poids moléculaire |
186.24 g/mol |
Nom IUPAC |
thieno[2,3-c][1,6]naphthyridine |
InChI |
InChI=1S/C10H6N2S/c1-3-11-5-8-7-2-4-13-10(7)6-12-9(1)8/h1-6H |
Clé InChI |
WPUOLLPLHCWNRD-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C3C=CSC3=CN=C21 |
SMILES canonique |
C1=CN=CC2=C3C=CSC3=CN=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)
![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)

![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)



![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)


![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)


![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B186439.png)